2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)carbamoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYMVAJOBVMXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid typically involves the reaction of 4-bromophenyl isocyanate with glycine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Cholinesterase Inhibition :
- Research indicates that derivatives of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. These compounds have shown moderate inhibitory activity, making them potential candidates for treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
- Pharmacological Studies :
- Anticancer Activity :
Biochemical Applications
-
Enzyme Inhibition Studies :
- The compound's ability to inhibit cholinesterases has made it a subject of interest in enzyme kinetics studies. Its structure allows researchers to explore the relationship between chemical structure and biological activity, particularly through quantitative structure-activity relationship (QSAR) models .
- Molecular Docking Studies :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid, highlighting variations in substituents, functional groups, and molecular properties:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| This compound (3744-13-6) | C₉H₉BrN₂O₃ | 273.09 | Bromophenyl, carbamoylurea, acetic acid | Research chemical; potential drug intermediate | |
| Amino(4-bromophenyl)acetic acid (129592-99-0) | C₈H₈BrNO₂ | 230.06 | Bromophenyl, amino, acetic acid | Simpler structure; lacks urea moiety | |
| 2-{(4-Chlorophenyl)carbamoylamino}acetic acid (N/A) | C₁₀H₁₁ClN₂O₃ | 242.66 | Chlorophenyl, methyl-carbamoyl, acetic acid | Halogen variation; steric effects from methyl group | |
| 2-((4-Bromophenyl)amino)-2-oxoacetic acid (79354-51-1) | C₈H₆BrNO₃ | 244.05 | Bromophenyl, oxo, acetic acid | Ketone replaces urea; altered solubility | |
| 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid (1016777-89-1) | C₁₀H₁₀BrNO₅S | 336.16 | Bromophenyl, carbamoyl, sulfonyl, acetic acid | Enhanced acidity; materials science applications |
Functional Group and Property Analysis
Bromine’s larger atomic size may improve lipophilicity, influencing membrane permeability in drug design .
Urea vs. Ketone Moieties: The carbamoylurea group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to the ketone derivative () . The oxo group in 2-((4-Bromophenyl)amino)-2-oxoacetic acid reduces hydrogen-bonding capacity, likely decreasing bioavailability .
Sulfonyl and Methyl Modifications: The sulfonyl group in introduces electron-withdrawing effects, increasing acidity (lower pKa) and thermal stability, making it suitable for epoxy nanocomposites .
Biological Activity
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly as a cholinesterase inhibitor. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be classified as an aromatic carbamate derivative. Its structure features a brominated phenyl group linked to a carbamoyl moiety and an amino acetic acid backbone. This configuration is crucial for its interaction with biological targets, particularly enzymes involved in neurotransmission.
The primary biological activity of this compound lies in its ability to inhibit cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are vital for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit moderate to strong inhibitory effects on AChE and BChE. For instance, studies have reported IC50 values for related carbamate derivatives ranging from 1.60 µM to over 300 µM, with some showing selectivity towards BChE over AChE . The selectivity is particularly important as BChE has been implicated in the progression of Alzheimer's disease.
Cholinesterase Inhibition
In vitro studies have demonstrated that this compound and its analogs can effectively inhibit ChEs. The compound's ability to bind to the active site of these enzymes leads to prolonged acetylcholine availability at synapses, enhancing cholinergic transmission.
Table 1: Inhibitory Potency of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) |
|---|---|---|
| Rivastigmine | AChE | 5.0 |
| Galantamine | AChE | 10.0 |
| This compound | AChE/BChE | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in published studies.
Cytotoxicity Assessment
Cytotoxicity studies are essential to evaluate the safety profile of any potential therapeutic agent. Preliminary assessments indicate that related carbamate derivatives exhibit low cytotoxicity against human cell lines, suggesting a favorable safety margin for further development . For example, compounds were tested against human monocytic leukemia THP-1 cells with insignificant toxicity observed at effective concentrations.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Proline-Based Carbamates : A study demonstrated that proline-based carbamates, including those with similar structures, showed moderate inhibition against AChE with varying selectivity towards BChE. These findings highlight the potential for developing selective inhibitors aimed at treating neurodegenerative diseases .
- Antimycobacterial Activity : While primarily focused on ChE inhibition, some derivatives have also been evaluated for antimycobacterial activity against Mycobacterium tuberculosis. The results indicated promising activity with minimal cytotoxic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
